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Compound of Interest

Compound Name:
5-Chloro-4-iodo-2-

methoxypyridine

CAS No.: 1227602-85-8

Cat. No.: B3033864

Get Quote

Executive Summary: The "Iodine-First" Strategy
In the hierarchy of pyridine functionalization, 5-Chloro-4-iodo-2-methoxypyridine represents

a textbook example of orthogonal reactivity. The molecule contains three distinct functional

handles—a C4-iodide, a C5-chloride, and a C2-methoxy group—each responsive to specific

activation modes.

For drug development professionals, the primary strategic value of this scaffold lies in the

reactivity gap between the C4-iodide and the C5-chloride. The C4-iodide is significantly more

labile toward both oxidative addition (Pd-catalysis) and lithium-halogen exchange, allowing for

highly chemoselective derivatization at C4 while preserving the C5-chloride for subsequent

steps.

Structural & Electronic Analysis
Understanding the electronic landscape is prerequisite to predicting reactivity.
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Substituent Position Electronic Effect
Reactivity
Implication

Pyridine Nitrogen N1
Electron-withdrawing

(Inductive/Resonance)

Activates C2 and C4

for nucleophilic attack

(

).

Methoxy (-OMe) C2
EDG (Resonance),

EWG (Induction)

Directing Group:

Directs lithiation to C3.

Deactivation: Makes

the ring more

electron-rich than bare

pyridine, slightly

dampening

rates compared to

fluoropyridines.

Iodide (-I) C4 Weak EWG

Primary Reactive Site:

Weak C-I bond

enables rapid

oxidative addition (Pd)

and Li-exchange.

Located para to

Nitrogen, enhancing

susceptibility.

Chloride (-Cl) C5 EWG

Secondary Reactive

Site: Stronger C-Cl

bond requires higher

energy or specialized

ligands to react.

Located meta to

Nitrogen, making it

resistant to

.
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Pillar 1: Chemoselective Cross-Coupling (C4
Selectivity)
The most reliable transformation for this scaffold is the selective Palladium-catalyzed cross-

coupling at the C4 position. The C-I bond undergoes oxidative addition to Pd(0) orders of

magnitude faster than the C-Cl bond.

Mechanism: Kinetic Selectivity
Reaction: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig.

Selectivity Factor:

.

Outcome: Exclusive formation of the 4-substituted product, retaining the 5-chloro handle.

Experimental Protocol: Selective C4-Suzuki Coupling
Reagents: 5-Chloro-4-iodo-2-methoxypyridine (1.0 equiv), Arylboronic acid (1.1 equiv),

Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

Solvent: DME/H2O (4:1) or Toluene/EtOH/H2O.

Conditions: Heat to 80°C under inert atmosphere (

or Ar).

Note: Avoid high-activity ligands (e.g., SPhos, XPhos) at this stage if you wish to strictly

preserve the C-Cl bond, although the inherent reactivity difference is usually sufficient even

with active catalysts at controlled temperatures.

Pillar 2: Organolithium Chemistry & The Halogen
Dance Risk
This scaffold presents a dichotomy in organolithium chemistry: it is an excellent substrate for

Lithium-Halogen Exchange, but it carries a high risk of Halogen Dance (Isomerization) if

conditions are not strictly controlled.
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Pathway A: Kinetic Control (Lithium-Halogen Exchange)
Treatment with n-butyllithium at cryogenic temperatures effects rapid exchange of the C4-

iodine for lithium. The exchange is faster than deprotonation (DoM).

Reagent:n-BuLi (1.05 equiv) in THF or Et2O.

Temperature:Must be -78°C.

Mechanism:

.

Application: Quenching the C4-Li species with electrophiles (aldehydes, DMF,

,

, etc.) introduces functionality at C4.

Pathway B: The Halogen Dance (Thermodynamic Risk)
If the reaction temperature is allowed to rise (e.g., > -40°C) or if a base like LDA is used instead

of n-BuLi, the system is prone to the "Halogen Dance."

Trigger: Deprotonation at C3 (ortho to the directing OMe group) forms a C3-Li species.

Migration: The Iodine atom at C4 migrates to the C3 position, while the Lithium moves to C4

(or further equilibrates).

Result: A mixture of regioisomers, typically yielding 3-iodo-4-functionalized products upon

quenching.

Mitigation: To avoid this, use n-BuLi (not LDA) and maintain -78°C strictly until the

electrophile is added.

Pillar 3: Nucleophilic Aromatic Substitution ( )
While less common than coupling,
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is viable. The C4-position is activated by the para-nitrogen. The C4-iodide is an excellent
leaving group (better than F in some non-concerted pathways, though F is usually preferred for

; here I > Cl).

Nucleophiles: Thiols, amines, alkoxides.

Regioselectivity: Exclusive to C4. The C5-Cl is meta to nitrogen and unactivated. The C2-

OMe is a poor leaving group and requires harsh acid/Lewis acid to displace (demethylation).

Visualization of Reactivity Pathways

Figure 1: Divergent Reactivity Pathways of 5-Chloro-4-iodo-2-methoxypyridine
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Figure 1: Divergent reactivity map. Green nodes indicate controlled, high-yield outcomes. Red

node indicates a thermodynamic rearrangement risk.

Comparative Reactivity Data
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Reaction Type Reagent System Primary Site Selectivity Driver

Suzuki Coupling
Pd(PPh3)4 / Boronic

Acid
C4-I

Bond Dissociation

Energy (

)

Li-Hal Exchange n-BuLi, -78°C C4-I
Polarizability of Iodine;

Kinetic control

Metalation (DoM) LDA, -78°C C3-H

Coordination to C2-

OMe (leads to

Halogen Dance)

Amines / NaH C4-I
Para-activation by

Pyridine Nitrogen
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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